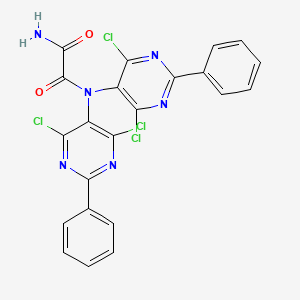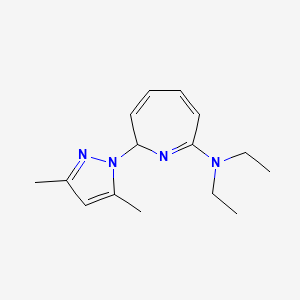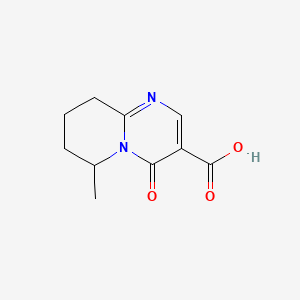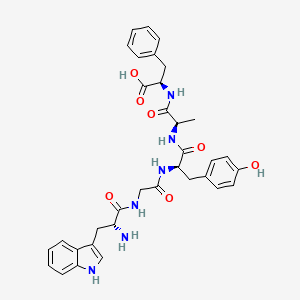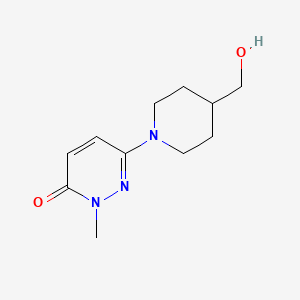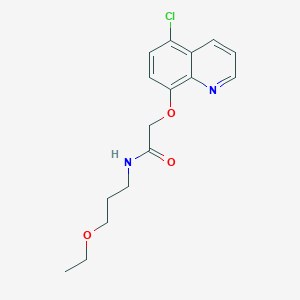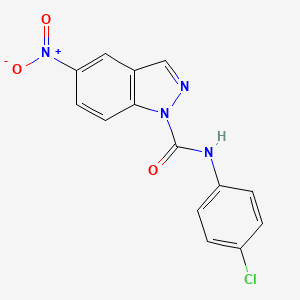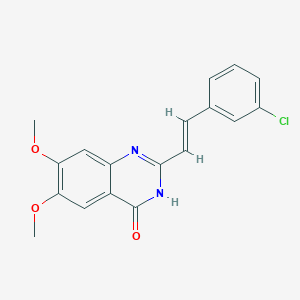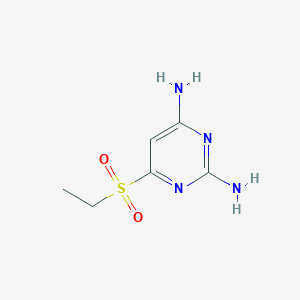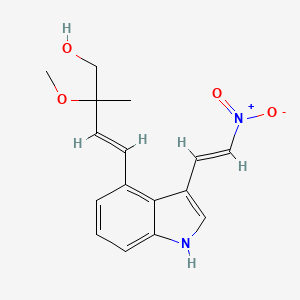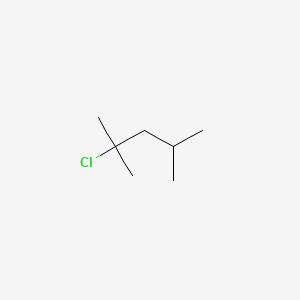
2-Chloro-2,4-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom in a branched alkane structure. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-2,4-dimethylpentane can be synthesized through the hydrochlorination of 2,4-dimethylpentene. The reaction involves the addition of hydrogen chloride (HCl) to 2,4-dimethylpentene in the presence of a solvent such as methylene chloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen chloride to 2,4-dimethylpentene in a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2,4-dimethylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: 2,4-dimethyl-2-pentanol.
Elimination: 2,4-dimethyl-2-pentene.
Oxidation: 2,4-dimethyl-2-pentanone.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2,4-dimethylpentane is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a model compound in biochemical studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-2,4-dimethylpentane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, which facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through these reactions, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-2-methylpentane
- 2-Chloro-3-methylpentane
- 2-Chloro-2,3-dimethylbutane
Uniqueness
2-Chloro-2,4-dimethylpentane is unique due to its specific branching and the position of the chlorine atom. This structure influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reaction rates and selectivity in chemical processes .
Eigenschaften
CAS-Nummer |
35951-33-8 |
|---|---|
Molekularformel |
C7H15Cl |
Molekulargewicht |
134.65 g/mol |
IUPAC-Name |
2-chloro-2,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)5-7(3,4)8/h6H,5H2,1-4H3 |
InChI-Schlüssel |
DQOHPSPKVODKLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

